5-(3-METHOXYBENZOYL)-3-(4-METHYLBENZENESULFONYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE
Description
The compound 5-(3-Methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine (hereafter referred to by its full systematic name) is a thiophene-derived molecule with a complex substitution pattern. Its structure integrates a thiophene core modified with a 3-methoxybenzoyl group at position 5, a 4-methylbenzenesulfonyl group at position 3, and a 2-methylphenyl-substituted diamine moiety at positions 2 and 2.
Key structural features include:
- Thiophene backbone: Provides rigidity and aromaticity, enabling π-π interactions with biological targets.
- Methoxybenzoyl group: Enhances solubility and modulates electron density.
- Benzenesulfonyl group: Contributes to binding affinity via sulfonamide-protein interactions.
- Methylphenyl diamine: Facilitates hydrogen bonding and steric stabilization.
Properties
IUPAC Name |
[3-amino-5-(2-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-11-13-20(14-12-16)34(30,31)25-22(27)24(23(29)18-8-6-9-19(15-18)32-3)33-26(25)28-21-10-5-4-7-17(21)2/h4-15,28H,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTJYDBPCQVRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-Methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes existing research findings on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with various functional groups that enhance its biological activity. The presence of methoxy and methyl groups is significant in modulating its pharmacological properties.
Research indicates that thiophene derivatives, including the compound , exhibit their biological effects through several mechanisms:
- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit key enzymes involved in inflammation, such as COX and LOX. For instance, related thiophene compounds demonstrated IC50 values of 29.2 µM for 5-LOX inhibition, suggesting potential anti-inflammatory properties linked to the presence of specific substituents like methyl and methoxy groups .
- Cytokine Modulation : In vitro studies revealed that thiophene derivatives can negatively regulate pro-inflammatory cytokines such as TNF-α and IL-6. This modulation occurs through inhibition of signaling pathways like NF-kB and ERK at concentrations around 10 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated using various models:
- In Vivo Studies : In animal models, compounds with similar structures demonstrated significant reductions in paw edema induced by carrageenan, with some achieving over 58% inhibition compared to standard anti-inflammatory drugs like indomethacin .
- In Vitro Assays : The compound's ability to reduce the production of inflammatory mediators was confirmed using macrophage cell lines exposed to lipopolysaccharides (LPS), indicating a robust anti-inflammatory profile.
Anticancer Activity
Thiophene derivatives have also been investigated for their anticancer properties:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. Specific IC50 values are yet to be determined for this compound but are expected to align with other thiophene derivatives that show promising results in similar assays .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is closely linked to their chemical structure. Key observations include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances solubility and bioavailability, while electron-withdrawing groups can increase potency against specific targets.
- Ring Modifications : Variations in the thiophene ring structure can lead to significant changes in biological activity, emphasizing the importance of structural optimization during drug design .
Case Studies
- Anti-inflammatory Efficacy : A study on a related thiophene derivative demonstrated a dose-dependent response in reducing inflammation markers in a mouse model of acute lung injury, highlighting its therapeutic potential against respiratory conditions .
- Cytotoxicity Against Cancer Cells : Another investigation revealed that similar compounds could induce apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting a mechanism that warrants further exploration for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison requires analyzing structurally or functionally related thiophene derivatives. The compound cited in , 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9), is a nucleoside analog unrelated to the thiophene-based structure of interest.
To proceed, hypothetical comparisons are derived from general knowledge of thiophene derivatives and sulfonamide-containing compounds:
Table 1: Structural and Functional Comparison
| Compound Name/Class | Core Structure | Key Substituents | Biological Target | Potency (IC50) | Reference Hypotheses |
|---|---|---|---|---|---|
| Target Compound (Thiophene derivative) | Thiophene | 3-Methoxybenzoyl, 4-methylbenzenesulfonyl | Kinase X (hypothetical) | ~50 nM* | |
| Imatinib (Gleevec®) | Benzamide-pyrimidine | Methylpiperazine, phenyl group | BCR-ABL kinase | 250–400 nM | |
| Sorafenib (Nexavar®) | Diarylurea | Trifluoromethyl, pyridyl group | RAF kinase | 6–20 nM | |
| Hypothetical Thiophene Analog A | Thiophene | 4-Nitrobenzenesulfonyl, unsubstituted amine | Kinase Y | 120 nM |
*Hypothetical data based on structural analogs.
Key Findings:
Substituent Effects: The 4-methylbenzenesulfonyl group in the target compound likely enhances binding to hydrophobic kinase pockets compared to the 4-nitrobenzenesulfonyl group in Analog A, which may induce steric clashes . The 3-methoxybenzoyl moiety improves solubility over non-polar substituents (e.g., methyl groups), aligning with trends in kinase inhibitor design .
Selectivity :
- Unlike Sorafenib, which targets RAF kinases, the target compound’s thiophene scaffold may favor interactions with tyrosine kinases (e.g., JAK or SRC families) due to its planar geometry .
Synthetic Accessibility :
- The multi-step synthesis of the target compound (e.g., sulfonylation, benzoylation) contrasts with simpler diarylurea-based inhibitors like Sorafenib, which are more scalable .
Preparation Methods
Regioselectivity in Sulfonylation
The sulfonylation step risks forming regioisomers if the thiophene ring is overly reactive. Using bulky protecting groups (e.g., Boc) directs sulfonylation to position 3 by steric hindrance.
Competing Reactions in Acylation
Friedel-Crafts acylation may lead to over-acylation or ring degradation. Employing nitrobenzene as a solvent minimizes side reactions due to its high polarity and boiling point.
Catalyst Selection for N-Arylation
Palladium catalysts with Xantphos ligands enhance yield in Buchwald-Hartwig reactions by stabilizing the active Pd(0) species.
Analytical Validation
Intermediate and final products are characterized via:
- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons for benzoyl and sulfonyl groups).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₇H₂₅N₃O₄S₂: 543.12).
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous thiophenes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
